molecular formula C8H12N2O3 B11794338 1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid

1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid

Cat. No.: B11794338
M. Wt: 184.19 g/mol
InChI Key: HHHIQBMXBKXXIF-UHFFFAOYSA-N
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Description

1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C8H12N2O3. It belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

1-Methyl-5-propoxy-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1-methyl-5-propoxypyrazole-4-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-3-4-13-7-6(8(11)12)5-9-10(7)2/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

HHHIQBMXBKXXIF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=NN1C)C(=O)O

Origin of Product

United States

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